Benzo[C][1,2,5]oxadiazole-5-boronicacid
Description
Benzo[C][1,2,5]oxadiazole-5-boronic acid (CAS: 426268-09-9) is a heterocyclic boronic acid derivative featuring a fused benzooxadiazole core. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the boronic acid group’s ability to form carbon-carbon bonds with aryl halides under palladium catalysis . Its synthesis typically involves brominated precursors, such as 5-bromo-benzo[c][1,2,5]oxadiazole, via Miyaura borylation, yielding 34–43% under optimized conditions . The oxadiazole ring confers electron-withdrawing properties, enhancing reactivity in conjugation-driven applications, such as organic electronics and pharmaceuticals.
Properties
IUPAC Name |
ethyl-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-2-11-7-10(13)8-4-3-5-9(12)6-8;/h3-6,10-13H,2,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNROWWHOBZQGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH2+]CC(C1=CC(=CC=C1)O)O.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943-17-9 | |
| Record name | Etilefrine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Phenylsulfonyl-Protected Indole Boronic Esters
Reaction of 5-bromo-benzo[c]oxadiazole with 1-(phenylsulfonyl)indole-3-boronic acid pinacol ester under Pd(dppf)Cl₂/SPhos catalysis in dioxane/water (5:1) at 60°C produces the coupled product in 80% yield. Deprotection with 2.5 M KOH in methanol/water affords the final compound.
Boc-Protected Boronic Esters
For acid-sensitive substrates, Boc-protected indole-3-boronic acid pinacol ester couples under identical catalytic conditions. Deprotection with 4 M HCl in methanol/water achieves 76% yield for benzothiadiazole analogs, highlighting the method’s versatility.
Table 1: Comparative Analysis of Cross-Coupling Methods
Chalcogen Analogue Synthesis and Deprotection Challenges
Synthesis of thiadiazole and selenadiazole variants introduces unique deprotection hurdles. While benzoxadiazole derivatives undergo smooth deprotection with KOH, thiadiazole analogs degrade under basic conditions due to sulfur’s susceptibility to nucleophilic attack. Switching to acidic deprotection with HCl mitigates this issue, preserving the thiadiazole ring. Selenadiazoles, conversely, tolerate both basic and acidic conditions but require shorter reaction times (1 hour) to prevent selenium oxidation.
Substrate-Dependent Reactivity and Optimization
The reactivity of 5-bromo-benzo[c][1,oxadiazole varies significantly with the boronic ester’s electronic properties. Electron-deficient esters (e.g., pyridine-containing analogs) necessitate higher catalyst loadings (7 mol% Pd) and extended reaction times (5 hours) to achieve 34–42% yields. Steric hindrance from ortho-substituted aryl groups further reduces yields, necessitating microwave-assisted synthesis for rate acceleration .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid group facilitates palladium-catalyzed Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. While specific examples with this compound are not explicitly detailed in the literature, its structural analogs and boronic acid derivatives are widely used in such reactions. Typical conditions include:
| Reaction Component | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |
| Base | Na₂CO₃ or K₃PO₄ |
| Solvent | THF or DME |
| Temperature | 80–100°C under inert atmosphere |
This reaction is critical for constructing biaryl systems in medicinal chemistry .
Nucleophilic Substitution Reactions
The electron-deficient benzooxadiazole ring undergoes nucleophilic substitution at the nitro- or halogen-substituted positions. For example:
Example Reaction
4-Nitrobenzo[c] oxadiazole reacts with 4-(aminomethyl)phenylboronic acid pinacol ester in DMF with tBuONa to yield 4-nitro-N-(4-(pinacol boronate)benzyl)benzooxadiazol-5-amine :
| Parameter | Details |
|---|---|
| Reagents | tBuONa, DMF |
| Temperature | 25°C |
| Time | 16 h |
| Yield | 28.7% |
This reaction highlights the compound’s utility in forming boron-containing hybrids for targeted drug design .
Esterification and Trifluoroborate Formation
The boronic acid is converted to stable esters or trifluoroborate salts for enhanced reactivity or storage:
Trifluoroborate Salt Formation
Treatment with KHF₂ in methanol converts the pinacol ester to a potassium trifluoroborate salt :
| Parameter | Details |
|---|---|
| Reagents | KHF₂, MeOH |
| Yield | 88.9% |
Trifluoroborate derivatives improve stability and solubility for downstream applications .
Oxidation
The boronic acid group can be oxidized to phenolic derivatives under mild conditions, though specific pathways for this compound require further study .
Electrophilic Aromatic Substitution (EAS)
The aromatic ring participates in EAS reactions (e.g., nitration or sulfonation), though the electron-withdrawing oxadiazole ring directs electrophiles to meta/para positions .
Metal-Catalyzed and Photochemical Reactions
The compound’s boron and heterocyclic moieties enable:
-
C–H Activation : Pd or Rh catalysts promote functionalization of inert C–H bonds .
-
Photoreactivity : UV light induces ring-opening or rearrangement, though specific examples are underexplored .
Key Synthetic Pathways
The compound is synthesized via multi-step routes starting from 4-bromo-2-nitroaniline :
Step 1 : Cyclization with KOH/ethanol at 60°C for 1 h.
Step 2 : Oxidation with NaOCl at 0°C for 1 h.
Step 3 : Boronation via Miyaura borylation with n-BuLi and B(OEt)₃ at -100°C .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have explored the anticancer properties of benzo[c][1,2,5]oxadiazole derivatives. A series of boron-based compounds have been synthesized and evaluated for their ability to inhibit tumor growth. These compounds target specific cellular pathways involved in cancer progression. For instance, compounds derived from benzo[c][1,2,5]oxadiazole have shown promising results in inhibiting cancer cell proliferation by interfering with key signaling pathways such as the c-Myc pathway .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of protein-protein interactions critical for cancer cell survival. For example, benzo[c][1,2,5]oxadiazol-5-boronic acid has been studied for its ability to disrupt the dimerization of c-Myc and Max proteins, which is essential for the transcriptional activation of oncogenes .
Organic Synthesis
Reagent in Cross-Coupling Reactions
Benzo[c][1,2,5]oxadiazole-5-boronic acid serves as a valuable reagent in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of complex organic molecules. The presence of the boronic acid functional group enhances the reactivity and selectivity of these reactions .
Synthesis of Novel Compounds
The versatility of benzo[c][1,2,5]oxadiazole-5-boronic acid also extends to the synthesis of novel materials. For example, it can be used to create new polymers or organic light-emitting diodes (OLEDs) due to its photophysical properties. The incorporation of this compound into polymer matrices can enhance their electronic properties and stability .
Materials Science
Fluorescent Probes
Benzo[c][1,2,5]oxadiazole derivatives are being investigated as fluorescent probes for biological imaging applications. Their ability to emit light upon excitation makes them suitable for tracking biological processes in real-time. The development of these probes can lead to advancements in diagnostic techniques and therapeutic monitoring .
Case Studies
Mechanism of Action
The mechanism of action of Benzo[C][1,2,5]oxadiazole-5-boronic acid involves targeting hypoxia-inducible factor-1 (HIF-1) pathways. Hypoxia is a hallmark of tumor cells that promotes angiogenesis, cancer cell division, and cell survival . By inhibiting HIF-1, this compound can potentially reduce tumor growth and metastasis .
Comparison with Similar Compounds
Benzo[C][1,2,5]oxadiazole Derivatives
Key derivatives of the benzo[c][1,2,5]oxadiazole scaffold include:
Key Findings :
Thiadiazole Analogs: Benzo[C][1,2,5]thiadiazole-5-boronic Acid
The sulfur analog, benzo[c][1,2,5]thiadiazole-5-boronic acid (pinacol ester CAS: 1168135-03-2), differs in electronic properties due to the thiadiazole ring’s stronger electron-withdrawing nature. This enhances charge transport in organic semiconductors compared to oxadiazole derivatives .
Halogenated Derivatives
Halogenated analogs, such as 5-bromo-benzo[c][1,2,5]oxadiazole (CAS: 51376-06-8) and 4-fluoro-benzo[c][1,2,5]oxadiazole (CAS: 19155-88-5), serve as precursors for further functionalization. The bromo derivative is a key intermediate in synthesizing the boronic acid via Miyaura borylation . Fluorinated analogs exhibit enhanced metabolic stability in medicinal chemistry applications .
Protected Boronic Acids: Pinacol Ester
The pinacol ester (CAS: 1073355-14-2) offers improved stability and handling compared to the free boronic acid. It is hydrolyzed to the active form under acidic conditions, making it preferable for storage and transport .
Heterocycle Replacements
Replacing the oxadiazole ring with benzothiophene (36) or benzofuran (37) increases antileishmanial activity by 2–3 fold at 50 μM, highlighting the flexibility of heterocycle substitution in drug design .
Q & A
Q. What are the common synthetic routes for Benzo[C][1,2,5]oxadiazole-5-boronic acid, and how do their yields compare?
Methodological Answer: The primary synthesis involves coupling 5-bromo-2,1,3-benzoxadiazole with boronic acid derivatives. Two key routes include:
- Route 1: Reaction of 5-bromo-2,1,3-benzoxadiazole with bis(pinacolato)diboron via Miyaura borylation, yielding ~43% .
- Route 2: Use of boron triethyl ester under palladium catalysis, achieving ~34% yield .
Optimization strategies (e.g., catalyst screening, temperature control) are critical due to moderate yields.
Q. How can researchers verify the purity and structural integrity of synthesized Benzo[C][1,2,5]oxadiazole-5-boronic acid?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to confirm aromatic proton environments and boron-oxygen bonding patterns.
- Mass Spectrometry (MS): Use high-resolution MS to validate molecular weight and isotopic patterns.
- Elemental Analysis: Confirm boron content via inductively coupled plasma mass spectrometry (ICP-MS) .
Q. What are the key stability considerations for handling and storing this compound?
Methodological Answer:
- Storage: Maintain under inert gas (argon/nitrogen) at −20°C to prevent boronic acid dehydration or hydrolysis.
- Handling: Avoid prolonged exposure to moisture or acidic/basic conditions, which may degrade the boronic acid group .
Advanced Research Questions
Q. How can researchers address contradictions in reported synthetic yields for this compound?
Methodological Answer: Discrepancies in yields (e.g., 34% vs. 43%) may arise from:
- Catalyst Purity: Use freshly prepared Pd catalysts (e.g., Pd(PPh)) to minimize deactivation.
- Reaction Monitoring: Employ TLC or in-situ NMR to track reaction progress and optimize quenching timing .
- Reproducibility: Standardize solvent drying (e.g., molecular sieves for THF) and oxygen-free conditions.
Q. What strategies enhance the functionalization of Benzo[C][1,2,5]oxadiazole-5-boronic acid for cross-coupling reactions?
Methodological Answer:
Q. How does this compound contribute to the design of organic semiconductors or photovoltaic materials?
Methodological Answer: The electron-deficient oxadiazole core enhances charge transport in bulk-heterojunction (BHJ) solar cells. For example:
- Polymer Design: Copolymerize with electron-rich monomers (e.g., fluorene derivatives) to create low-bandgap polymers for near-infrared (NIR) absorption .
- Energy Transfer: Utilize its high electron affinity to facilitate exciton dissociation in BHJ active layers, improving power conversion efficiency (PCE) .
Q. What advanced spectroscopic techniques resolve electronic properties of derivatives of this compound?
Methodological Answer:
- Cyclic Voltammetry (CV): Determine HOMO/LUMO levels in acetonitrile (vs. Fc/Fc) to assess redox behavior.
- UV-Vis-NIR Spectroscopy: Characterize absorption edges and bandgap tuning in polymer blends.
- Electron Paramagnetic Resonance (EPR): Detect radical intermediates in photocatalytic applications .
Q. What safety protocols are essential for handling this compound in toxicological studies?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
- Waste Disposal: Quench residual boronic acid with alkaline hydrogen peroxide before disposal.
- Emergency Measures: For spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
